Inhibition of Human PDE11A4
The compound demonstrates significant inhibition of recombinant human PDE11A4 with an IC50 value of 73 nM [1]. This places its potency in a range relevant for pharmacological tool compounds, as it is more potent than the clinical drug sildenafil (IC50 = 3,800 nM) [2] and the drug dipyridamole (IC50 = 840 nM) [2] against this target, but less potent than some optimized lead compounds like PDE11A4-IN-1 (IC50 = 12 nM) [3]. This level of activity can be a useful starting point for further medicinal chemistry optimization.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 73 nM |
| Comparator Or Baseline | PDE11A4-IN-1 (IC50 = 12 nM), Sildenafil (IC50 = 3,800 nM), Dipyridamole (IC50 = 840 nM) |
| Quantified Difference | Target compound is 52-fold less potent than PDE11A4-IN-1 and 52-fold more potent than sildenafil. |
| Conditions | Recombinant human PDE11A4 expressed in Sf9 insect cells; substrate: [3H]cGMP or [3H]cAMP; 10 min incubation; scintillation counting. |
Why This Matters
This provides a specific, quantitative potency benchmark for PDE11A4 activity, enabling scientists to assess its suitability as a tool or starting point compared to other known inhibitors.
- [1] BindingDB. (n.d.). BDBM50462276 (CHEMBL4244897) Activity Spreadsheet. View Source
- [2] BRENDA. (n.d.). Literature summary extracted from BRENDA for PDE11A4. View Source
- [3] MedChemExpress. (n.d.). PDE11A4-IN-1 | PDE11A4 Inhibitor. View Source
